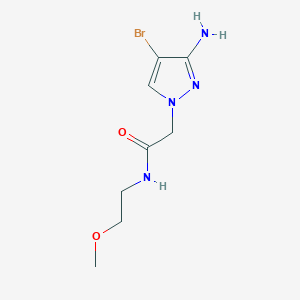
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 4-position.
Amination: The amino group is introduced at the 3-position through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the reaction of the substituted pyrazole with 2-methoxyethylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromo group or the pyrazole ring.
Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.
Scientific Research Applications
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide may have applications in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions or cellular pathways.
Medicine: Exploration as a potential drug candidate for various therapeutic areas, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide: Lacks the bromo group, which may affect its biological activity.
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide: Contains a chloro group instead of a bromo group, which may result in different reactivity and properties.
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(ethyl)acetamide: Has an ethyl group instead of a methoxyethyl group, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of the bromo group and the methoxyethyl side chain in 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide may confer unique properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C8H13BrN4O2 |
|---|---|
Molecular Weight |
277.12 g/mol |
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C8H13BrN4O2/c1-15-3-2-11-7(14)5-13-4-6(9)8(10)12-13/h4H,2-3,5H2,1H3,(H2,10,12)(H,11,14) |
InChI Key |
FUTROKBOHNFPDR-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


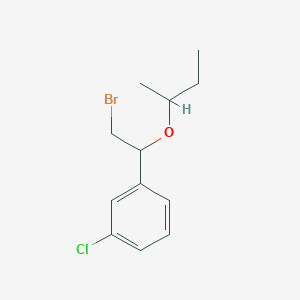
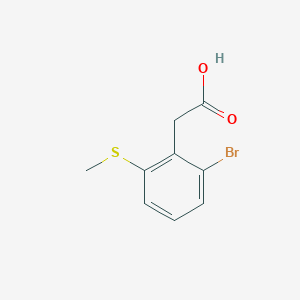

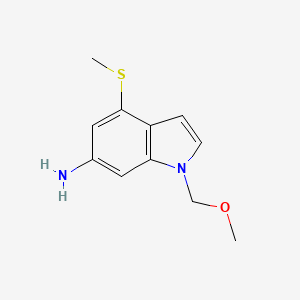

![2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile](/img/structure/B13630344.png)
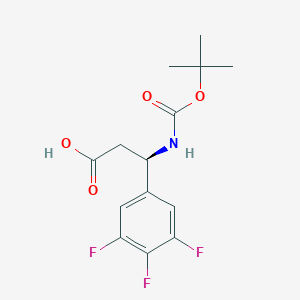
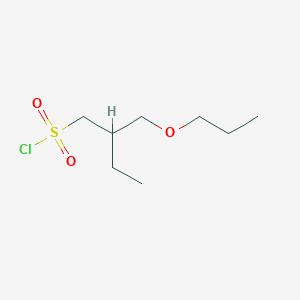

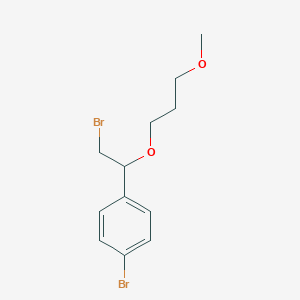
![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)

